molecular formula C15H15NO6S B492057 3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 701240-18-8

3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B492057
CAS No.: 701240-18-8
M. Wt: 337.3g/mol
InChI Key: XIZZEIIFVQYPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid is a benzoic acid derivative functionalized with a 3,4-dimethoxyphenylsulfonamido group. Compounds featuring a sulfonamide group linked to a benzoic acid scaffold are of significant interest in medicinal and organic chemistry research. The sulfonamide functional group is a common motif found in safety-catch linkers for solid-phase peptide synthesis (SPPS), such as in the Kenner sulfonamide linker, which is used for the controlled release of synthesized peptides from a resin . Furthermore, structurally similar sulfamoylbenzamide compounds have been explored for their role in modulating immune responses, demonstrating potential as co-adjuvants that enhance the activity of known vaccine adjuvants . The presence of the dimethoxyphenyl moiety may also contribute to the compound's properties, as such substituted phenyl groups are frequently utilized in structure-activity relationship (SAR) studies to optimize the potency and selectivity of bioactive molecules . This chemical is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S/c1-21-13-7-6-12(9-14(13)22-2)23(19,20)16-11-5-3-4-10(8-11)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZZEIIFVQYPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4-Dimethoxyphenylsulfonyl Chloride

The sulfonyl chloride precursor is typically prepared via chlorosulfonation of 3,4-dimethoxybenzene:

Reaction Conditions

  • Chlorosulfonic acid (2–3 equiv) in dichloromethane at 0–5°C for 1–2 hours.

  • Quenching with thionyl chloride (1.5 equiv) at reflux (60–80°C) for 3 hours to convert the sulfonic acid intermediate to the sulfonyl chloride.

Key Data

ParameterValue
Yield70–85%
Purity≥90% (by NMR)

Sulfonylation of 3-Aminobenzoic Acid

The sulfonamide bond is formed by reacting 3-aminobenzoic acid with 3,4-dimethoxyphenylsulfonyl chloride under basic conditions:

Procedure

  • Dissolve 3-aminobenzoic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF) .

  • Add triethylamine (2.5 equiv) as a base to scavenge HCl.

  • Slowly add 3,4-dimethoxyphenylsulfonyl chloride (1.2 equiv) at 0°C.

  • Stir at room temperature for 12–24 hours.

Workup

  • Extract with ethyl acetate , wash with 1M HCl and brine , dry over Na₂SO₄, and concentrate.

  • Purify via recrystallization from ethanol/water (yield: 65–80%).

Side Reactions

  • Over-sulfonation or hydrolysis of the sulfonyl chloride in the presence of moisture.

Ester Protection and Hydrolysis

To avoid side reactions involving the carboxylic acid group, a methyl ester-protected intermediate may be synthesized first:

Step 1: Esterification

  • React 3-aminobenzoic acid with methanol and H₂SO₄ (cat.) under reflux (yield: 95%).

Step 2: Sulfonylation

  • Follow the sulfonylation procedure in Section 2.2 using methyl 3-aminobenzoate .

Step 3: Saponification

  • Hydrolyze the ester with lithium hydroxide monohydrate (3.0 equiv) in THF/water (4:1) at 20°C for 5 hours.

  • Acidify with 1M HCl to precipitate the product (yield: 85–90%).

Optimization of Reaction Conditions

Solvent and Base Selection

SolventBaseYield (%)Purity (%)
THFTriethylamine7892
DichloromethanePyridine7289
DMFNaHCO₃6585

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Direct sulfonylationFewer steps, high atom economyLow yield due to carboxylic acid interference
Ester protection routeHigher yield, easier purificationAdditional hydrolysis step required

Challenges and Troubleshooting

  • Impurity Formation : Residual sulfonyl chloride or over-sulfonated byproducts may require column chromatography for removal.

  • Solubility Issues : 3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid has limited solubility in polar solvents; dimethylformamide (DMF) is recommended for recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfonamide group can interact with amino acid residues in the enzyme’s active site, while the aromatic rings provide additional binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid with structurally and functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
This compound (Target) C₁₅H₁₅NO₆S* ~313* 3,4-Dimethoxyphenyl, sulfonamide, benzoic acid Hypothesized dimerization via O–H···O hydrogen bonds; potential bioactivity Inferred
3-(([2-(3,4-Dimethoxyphenyl)ethyl]amino)sulfonyl)benzoic acid C₁₇H₁₉NO₆S 365.41 Ethyl-linked 3,4-dimethoxyphenyl, sulfonamide Colorless solid; m.p. 180–182°C; used in pharmacological research
Tranilast (N-(3,4-Dimethoxycinnamoyl)anthranilic Acid) C₁₈H₁₇NO₅ 327.34 3,4-Dimethoxyphenyl, cinnamoyl, anthranilic acid Anti-inflammatory agent; inhibits histamine release; m.p. 217.5–220°C
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid C₁₅H₁₄N₂O₅S 334.35 4-Acetamidophenyl, sulfonamide Forms centrosymmetric dimers via O–H···O hydrogen bonds; crystallographic data available
2-[(4-Chlorophenyl)sulfonyl]-5-nitrobenzoic acid C₁₃H₈ClNO₆S 341.73 4-Chlorophenyl, nitro group High electrophilicity; potential use in agrochemicals

*Note: The molecular formula and weight for the target compound are inferred based on structural analysis.

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound and its analogs (e.g., Tranilast) enhances lipid solubility and membrane permeability compared to non-methoxy derivatives. Tranilast’s anti-allergic activity is attributed to its cinnamoyl group, which is absent in sulfonamide-based analogs. Sulfonamide vs.

Physical Properties: Melting Points: Ethyl-substituted analogs (e.g., C₁₇H₁₉NO₆S) melt at 180–182°C, while Tranilast has a higher m.p. (217.5–220°C) due to its rigid cinnamoyl structure. Crystallography: Sulfonamide-benzoic acid derivatives often form hydrogen-bonded dimers (e.g., O5–H7···O4 in ), which stabilize crystal lattices.

Sulfonamide analogs are less explored but show promise in targeting enzymes like carbonic anhydrase due to their binding motifs.

Biological Activity

3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a benzoic acid moiety, a sulfonyl group, and a 3,4-dimethoxyphenyl substituent. Its molecular formula is C₁₅H₁₅N₁O₆S with a molar mass of approximately 337.35 g/mol. This article explores the biological activity of this compound through various studies and applications.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and interact with biological pathways. As an enzyme inhibitor, it may bind to the active sites of enzymes, blocking substrate access and inhibiting their activity. The sulfonamide group can interact with amino acid residues in the enzyme’s active site, while the aromatic rings provide additional binding interactions.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. It may inhibit the release of chemical mediators involved in inflammation, thereby reducing inflammatory responses in biological systems .

3. Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. It has been associated with the induction of apoptosis in cancer cells and shows potential in inhibiting cancer cell proliferation .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound through various assays:

  • Enzyme Inhibition Assays : The compound was tested for its ability to inhibit proteasome and cathepsin activities in human foreskin fibroblasts. Results indicated significant activation of these pathways at specific concentrations, suggesting a role in protein degradation systems .
  • Cytotoxicity Testing : In vitro studies demonstrated that at concentrations below 10 μg/mL, the compound did not exhibit cytotoxic effects on human fibroblasts while enhancing proteasomal activity .
  • Comparative Studies : A comparison with other benzoic acid derivatives highlighted its unique features and potential advantages in terms of solubility and pharmacological properties due to the presence of methoxy groups.

Data Tables

Compound Name Molecular Formula Key Features Biological Activity
This compoundC₁₅H₁₅N₁O₆SSulfonamide derivativeAntimicrobial, anti-inflammatory, anticancer
3-chloro-4-methoxybenzoic acidC₈H₈ClO₃Mono-halogenated derivativeHigh proteasome activation
4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acidC₁₅H₁₅N₁O₆SMethyl substitution affects solubilityVariable biological profile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.